5-Chloro-6-(trifluoromethyl)nicotinic acid
Description
Hydrolysis of Methyl 6-chloro-5-(trifluoromethyl)nicotinate
The final step in the primary synthetic route to 5-Chloro-6-(trifluoromethyl)nicotinic acid is the straightforward hydrolysis of its methyl ester. This reaction is typically carried out under standard conditions, for instance, by treating the ester with a base such as sodium hydroxide (B78521) in a suitable solvent, followed by acidification to precipitate the desired carboxylic acid.
Synthesis of Methyl 6-chloro-5-(trifluoromethyl)nicotinate
The core of the synthetic challenge lies in the efficient and cost-effective preparation of the methyl ester precursor. A significant breakthrough in this area has been the development of a copper-catalyzed trifluoromethylation of an aryl iodide. researchgate.net This method has proven to be both safe and economical, making it suitable for large-scale production. researchgate.net
The key transformation involves the reaction of methyl 6-chloro-5-iodonicotinate with a trifluoromethylating agent. An inexpensive and effective system utilizes methyl chlorodifluoroacetate (MCDFA) in the presence of potassium fluoride (B91410) (KF) and copper(I) iodide (CuI). researchgate.net This process has been successfully scaled up to kilogram quantities, demonstrating its industrial viability. researchgate.net
| Starting Material | Reagents | Key Features | Reference |
| Methyl 6-chloro-5-iodonicotinate | MCDFA, KF, CuI | Economical, safe, and scalable trifluoromethylation. | researchgate.net |
This copper-catalyzed reaction represents a significant advancement over other trifluoromethylation strategies, which can be prohibitively expensive for commercial manufacturing. researchgate.net
Alternative Conceptual Approaches
While the trifluoromethylation of a pre-functionalized pyridine (B92270) ring followed by hydrolysis is the most detailed route in the literature for this specific molecule, other general strategies for the synthesis of trifluoromethylpyridines could conceptually be adapted. These include:
Chlorine/Fluorine Exchange: This method involves the synthesis of a 5-chloro-6-(trichloromethyl)nicotinic acid derivative, followed by a halogen exchange reaction (e.g., using HF or SbF3) to convert the trichloromethyl group into a trifluoromethyl group.
Cyclocondensation Reactions: Building the pyridine ring from acyclic, trifluoromethyl-containing precursors is another established method for accessing this class of compounds. This would involve the reaction of a trifluoromethyl-containing building block in a cyclization reaction to form the desired substituted pyridine core.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-4-1-3(6(13)14)2-12-5(4)7(9,10)11/h1-2H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGOLCJXZMSNSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901207589 | |
| Record name | 5-Chloro-6-(trifluoromethyl)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901207589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749875-05-6 | |
| Record name | 5-Chloro-6-(trifluoromethyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=749875-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-6-(trifluoromethyl)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901207589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Scale Up Considerations and Industrial Synthesis Development for 5 Chloro 6 Trifluoromethyl Nicotinate Derivatives
Process Development and Optimization
A key aspect of the industrial synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate was the move away from potentially costly starting materials. researchgate.net An initial synthetic strategy was deemed too expensive for large-scale production. This led to the exploration of alternative routes, culminating in the development of the trifluoromethylation of an aryl halide. researchgate.net
The choice of the trifluoromethylating agent was critical. The use of the inexpensive methyl chlorodifluoroacetate (MCDFA)/KF/CuI system was a pivotal development, offering a significant cost reduction compared to other trifluoromethylating reagents. researchgate.net The reaction conditions, including solvent, temperature, and reagent stoichiometry, were carefully optimized to maximize yield and ensure process safety. The reaction was successfully performed by the gradual addition of MCDFA to a reactor containing methyl 6-chloro-5-iodonicotinate, CuI, and KF in N-methyl-2-pyrrolidone (NMP) at 120°C. researchgate.net
| Parameter | Optimized Condition | Rationale | Reference |
| Trifluoromethylating System | MCDFA/KF/CuI | Cost-effective and efficient. | researchgate.net |
| Substrate | Methyl 6-chloro-5-iodonicotinate | Readily accessible precursor. | researchgate.net |
| Solvent | NMP | Suitable for the reaction temperature and solubility of reagents. | researchgate.net |
| Temperature | 120°C | Optimal for reaction rate and selectivity. | researchgate.net |
Kilogram-Scale Synthesis
The successful implementation of this optimized process on a kilogram scale underscores its industrial applicability. The synthesis was carried out in a 50 L Hastelloy reactor, demonstrating the scalability of the developed methodology. researchgate.net This scale-up is a testament to the robustness and safety of the process, which is a primary concern in industrial chemical manufacturing. The ability to produce multi-kilogram quantities of methyl 6-chloro-5-(trifluoromethyl)nicotinate is crucial for its use as an intermediate in the synthesis of novel anti-infective agents. researchgate.net
Chemical Transformations and Derivatization of 5 Chloro 6 Trifluoromethyl Nicotinic Acid
Functional Group Interconversions of the Carboxylic Acid Moiety of 5-Chloro-6-(trifluoromethyl)nicotinic acid
The carboxylic acid group is a versatile functional handle for derivatization, readily undergoing conversion to esters, amides, and other related functional groups.
The synthesis of esters and amides from this compound can be achieved through several standard synthetic methodologies. One common approach involves the activation of the carboxylic acid, followed by nucleophilic attack by an alcohol or amine.
For esterification , the acid can be reacted with an alcohol under acidic conditions (e.g., Fischer esterification) or, for milder conditions, converted to a more reactive species first. For example, reaction with thionyl chloride (SOCl₂) or oxalyl chloride would yield the corresponding acyl chloride, which readily reacts with alcohols to form esters. Alternatively, coupling agents such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate direct esterification with alcohols. The formation of Methyl 5-chloro-6-(trifluoromethyl)nicotinate is a documented example of such a transformation. chiralen.com
Amidation follows similar principles. The carboxylic acid can be coupled directly with primary or secondary amines using peptide coupling reagents like EDCI, often in combination with an additive such as 1-Hydroxybenzotriazole (HOBt), to suppress side reactions and improve yields. mdpi.com A more traditional route involves the conversion of the carboxylic acid to its acyl chloride, which then reacts exothermically with an amine to produce the desired amide. researchgate.net These methods allow for the introduction of a wide array of substituents, enabling the systematic modification of the molecule's properties. mdpi.com
| Transformation | Reagent(s) | Intermediate | Notes |
|---|---|---|---|
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Protonated Carboxylic Acid | Classic Fischer esterification; equilibrium-driven. |
| Esterification / Amidation | SOCl₂ or (COCl)₂, then Alcohol or Amine | Acyl Chloride | Highly reactive intermediate; reaction is generally fast and high-yielding. |
| Esterification / Amidation | EDCI, DMAP (for esters), HOBt (for amides), Alcohol or Amine | O-acylisourea | Milder conditions, suitable for sensitive substrates. |
Beyond esters and amides, the carboxylic acid moiety can be converted into other functional groups.
Acyl Chlorides: As mentioned, the reaction of this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride provides a straightforward route to the corresponding acyl chloride, 5-Chloro-6-(trifluoromethyl)nicotinoyl chloride. libretexts.orgkhanacademy.org This highly reactive intermediate serves as a key precursor for the synthesis of not only esters and amides but also other derivatives like anhydrides and ketones.
N-Trifluoromethyl Amides: More specialized transformations can also be performed. For instance, the synthesis of N-trifluoromethyl amides can be achieved from the corresponding carboxylic acid derivatives. escholarship.orgnih.gov These methods often involve the reaction of an activated carboxylic acid, such as an acyl chloride, with a suitable trifluoromethylamine source or a precursor that generates it in situ. nih.gov Such derivatives are of interest due to the unique electronic properties imparted by the N-CF₃ group. nih.gov
Reactions Involving the Pyridine (B92270) Ring and Substituents of this compound
The pyridine ring of this compound is electron-deficient due to the electronegativity of the ring nitrogen and the strong electron-withdrawing effects of both the chlorine and trifluoromethyl substituents. This electronic nature dictates the reactivity of the ring and its substituents.
The chlorine atom at the 6-position is susceptible to modification, primarily through nucleophilic aromatic substitution (SNAr) and reductive dechlorination.
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom, being at a position activated by the ring nitrogen and the adjacent trifluoromethyl group, can be displaced by various nucleophiles. Reactions with nucleophiles such as alkoxides, thiolates, or amines can lead to the formation of new C-O, C-S, or C-N bonds at this position. The high electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbon atom to which the chlorine is attached, facilitating this substitution. mdpi.com For example, a similar process is used in the fluoride-chloride exchange on methyl 5,6-dichloronicotinate to prepare methyl 5-chloro-6-fluoronicotinate. uark.edu
Reductive Dechlorination: The chlorine atom can be selectively removed through catalytic hydrogenation. This transformation is typically carried out using a palladium catalyst (e.g., palladium on carbon, Pd/C) under an atmosphere of hydrogen gas. chemicalbook.com The reaction conditions can often be tuned to selectively cleave the C-Cl bond without affecting the trifluoromethyl group or reducing the pyridine ring. nbuv.gov.ua This provides a synthetic route to 6-(Trifluoromethyl)nicotinic acid from its 5-chloro precursor.
The trifluoromethyl (CF₃) group is known for its high chemical stability and is generally unreactive under many common reaction conditions. jst.go.jp This stability is a key reason for its frequent incorporation into pharmaceutical and agrochemical compounds. Direct chemical transformation of the C-F bonds in a trifluoromethyl group is challenging and requires harsh conditions or specialized reagents that are often not compatible with other functional groups present in the molecule. Therefore, for this compound, the trifluoromethyl group typically remains intact during transformations at other positions of the molecule.
The existing substituents on the pyridine ring strongly direct the position of any further functionalization. The electron-withdrawing nature of the chlorine and trifluoromethyl groups deactivates the ring towards electrophilic aromatic substitution. Conversely, these groups, along with the ring nitrogen, activate the ring for nucleophilic attack or C-H functionalization at specific positions.
The electron deficiency of the pyridine ring makes it susceptible to attack by organometallic reagents. Directed ortho-metalation is a potential strategy for functionalizing the C-4 position. This would involve treating the molecule with a strong base, such as n-butyllithium, which can selectively deprotonate the C-H bond at the 4-position, ortho to the chloro group. nbuv.gov.uaresearchgate.net The resulting lithiated intermediate can then be quenched with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce a new substituent at this position. The regioselectivity is guided by the directing ability of the substituents already present on the ring. researchgate.netmdpi.com
| Site of Reaction | Type of Reaction | Typical Reagents | Product Type |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Esterification / Amidation | Alcohols, Amines, Coupling Agents (EDCI) or SOCl₂ | Esters, Amides |
| Chlorine (-Cl) | Nucleophilic Aromatic Substitution | Alkoxides (RONa), Amines (R₂NH) | Ethers, Amines |
| Chlorine (-Cl) | Reductive Dechlorination | H₂, Pd/C | Dechlorinated Pyridine |
| Pyridine C4-H | Directed Metalation / C-H Functionalization | n-BuLi, then Electrophile (e.g., CO₂) | C4-Substituted Pyridine |
Mechanistic Investigations of Synthesis and Derivatization Reactions
The study of reaction mechanisms provides crucial insights into the formation and transformation of this compound. Understanding these pathways is essential for optimizing reaction conditions, improving yields, and predicting the feasibility of new synthetic routes and derivatization strategies. Mechanistic investigations often involve a combination of kinetic studies, intermediate trapping, isotopic labeling, and computational modeling to elucidate the step-by-step processes of bond formation and cleavage.
Mechanistic Aspects of Synthesis
A key step in the synthesis of related compounds, such as methyl 6-chloro-5-(trifluoromethyl)nicotinate, involves the introduction of the trifluoromethyl group onto the pyridine ring. One notable method is a copper-catalyzed trifluoromethylation of an aryl iodide using methyl chlorodifluoroacetate (MCDFA) in the presence of potassium fluoride (B91410) (KF) and copper(I) iodide (CuI). While a detailed mechanistic study for the synthesis of this compound itself is not extensively detailed in the provided information, a plausible mechanism for this type of trifluoromethylation reaction has been proposed. researchgate.net
The proposed catalytic cycle likely involves the following key steps:
Formation of the Active Trifluoromethylating Agent: In the presence of a fluoride source like KF, methyl chlorodifluoroacetate can undergo transformations to generate a copper-trifluoromethyl (CuCF₃) species. This is a critical intermediate for the subsequent trifluoromethylation.
Oxidative Addition: The catalytically active copper species, likely in a low oxidation state, undergoes oxidative addition to the aryl halide (in this case, a substituted chloro-iodopyridine precursor). This step forms an organocopper intermediate where the pyridine ring is bonded to the copper center.
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the organocopper intermediate. This step involves the formation of the C-CF₃ bond and the regeneration of the active copper catalyst, which can then participate in another cycle.
This copper-catalyzed approach is highlighted as a safe and economical method for trifluoromethylation on a kilogram scale. researchgate.net
Mechanistic Insights into Derivatization Reactions
The derivatization of this compound can proceed through various reaction pathways, with nucleophilic aromatic substitution (SNAr) being a prominent mechanism for the modification of the pyridine ring. The presence of the electron-withdrawing trifluoromethyl group and the chloro substituent activates the aromatic ring towards nucleophilic attack.
Extensive kinetic investigations into SNAr reactions on similar heterocyclic systems have revealed complex reaction pathways. rsc.org The mechanism of these reactions can be influenced by the choice of base, solvent, and the nature of the nucleophile. A general SNAr mechanism involves two key steps:
Nucleophilic Attack and Formation of a Meisenheimer Complex: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (the chloride atom in this case). This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed.
Departure of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group, yielding the substituted product.
Kinetic studies on related amination reactions via nucleophilic aromatic substitution have shown that the reaction profiles can vary significantly with different bases, sometimes exhibiting sigmoidal curves which suggest an autocatalytic process where a species generated during the reaction acts as a catalyst. rsc.org This highlights the importance of detailed mechanistic studies for optimizing synthetic strategies for derivatization. rsc.org
The following table summarizes the key mechanistic features for the synthesis and derivatization of this compound and related compounds.
| Transformation | Proposed Mechanism | Key Intermediates/Features | Influencing Factors |
| Synthesis (Trifluoromethylation) | Copper-catalyzed trifluoromethylation | CuCF₃ species, Organocopper intermediate | Catalyst (CuI), Fluoride source (KF), Trifluoromethyl source (MCDFA) |
| Derivatization (e.g., Amination) | Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer complex | Nature of the nucleophile, Base, Solvent, Potential for autocatalysis |
Computational Chemistry and Theoretical Investigations of 5 Chloro 6 Trifluoromethyl Nicotinic Acid
Application of Density Functional Theory (DFT) for Molecular Analysis of 5-Chloro-6-(trifluoromethyl)nicotinic acid and Related Pyridine (B92270) Derivatives
Density Functional Theory (DFT) has become a primary tool for the quantum chemical study of molecules. epstem.netepstem.net It provides a balance between computational cost and accuracy, making it suitable for analyzing complex organic molecules like this compound. DFT methods are used to determine a molecule's electronic structure, from which a wide range of properties can be derived. epstem.netepstem.net
The first step in a DFT analysis is typically the optimization of the molecule's geometry. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. For this compound, geometric optimization would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles.
The presence of the bulky trifluoromethyl group and the chlorine atom adjacent to each other on the pyridine ring, along with the carboxylic acid group, would lead to specific steric and electronic interactions that define the molecule's final geometry. It is expected that the pyridine ring itself would remain largely planar, a characteristic feature of aromatic systems. However, the substituents may cause minor deviations from perfect planarity. The orientation of the carboxylic acid group relative to the pyridine ring is of particular interest, as it can influence intermolecular interactions, such as hydrogen bonding.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comrsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy of the HOMO is related to the molecule's ionization potential and its electron-donating ability. A higher HOMO energy indicates a greater tendency to donate electrons. Conversely, the energy of the LUMO is related to the electron affinity and the electron-accepting ability of the molecule. A lower LUMO energy suggests a greater propensity to accept electrons.
For this compound, the electron-withdrawing nature of both the chlorine atom and the trifluoromethyl group is expected to lower the energy of both the HOMO and the LUMO compared to unsubstituted nicotinic acid. nih.gov The distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for nucleophilic and electrophilic attack, respectively. The HOMO is likely to be distributed over the pyridine ring and the carboxylic acid group, while the LUMO may be more localized on the pyridine ring, influenced by the electron-withdrawing substituents.
An Electrostatic Potential (ESP) map is a visual representation of the charge distribution in a molecule. libretexts.org It is plotted on the electron density surface and uses a color scale to indicate regions of different electrostatic potential. Red colors typically represent regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. pearson.comwuxiapptec.com Green and yellow represent areas of intermediate potential.
For this compound, the ESP map would likely show a region of high negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring, indicating these as sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atom of the carboxylic acid and regions near the chlorine and trifluoromethyl groups might exhibit a more positive potential (blue), suggesting their role in interactions with nucleophiles. ESP maps are particularly useful for understanding non-covalent interactions, such as hydrogen bonding, which are crucial in biological systems and crystal packing. acs.org
From the outputs of DFT calculations, a variety of quantum chemical descriptors can be calculated to quantify the reactivity and stability of a molecule. science.gov These descriptors provide a numerical basis for comparing the chemical behavior of different compounds.
Energy Gap (HOMO-LUMO gap): The energy difference between the HOMO and LUMO is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity. epstem.net
Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.
Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η ≈ (I - A) / 2. Harder molecules have a larger HOMO-LUMO gap. epstem.net
Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive.
Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ ≈ (I + A) / 2.
The following table provides hypothetical values for these descriptors for this compound, based on typical DFT calculations for related halogenated and trifluoromethylated pyridine derivatives.
| Quantum Chemical Descriptor | Symbol | Formula | Typical Calculated Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -7.5 to -8.5 |
| LUMO Energy | ELUMO | - | -2.0 to -3.0 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.5 to 6.5 |
| Ionization Potential | I | -EHOMO | 7.5 to 8.5 |
| Electron Affinity | A | -ELUMO | 2.0 to 3.0 |
| Hardness | η | (I - A) / 2 | 2.25 to 3.25 |
| Softness | S | 1 / η | 0.31 to 0.44 |
| Electronegativity | χ | (I + A) / 2 | 4.75 to 5.75 |
Comparative Computational Studies with Related Nicotinic Acid Derivatives
To better understand the unique properties of this compound, it is valuable to compare its computational data with that of related nicotinic acid derivatives. For instance, comparing it with unsubstituted nicotinic acid, 5-chloronicotinic acid, and 6-(trifluoromethyl)nicotinic acid would elucidate the individual and combined effects of the chloro and trifluoromethyl substituents.
Such comparative studies would likely reveal that the trifluoromethyl group has a more pronounced electron-withdrawing effect than the chlorine atom, leading to a greater stabilization of the LUMO and an increase in electronegativity. nih.gov The combination of both substituents at the 5- and 6-positions would result in a synergistic effect on the electronic properties of the pyridine ring. These comparisons are essential for fine-tuning the electronic characteristics of nicotinic acid derivatives for specific applications.
Theoretical Insights into Reactivity and Electronic Properties
The collective data from DFT calculations, including geometric parameters, FMO analysis, ESP maps, and quantum chemical descriptors, provide a comprehensive theoretical understanding of the reactivity and electronic properties of this compound.
The strong electron-withdrawing nature of the chloro and trifluoromethyl groups significantly influences the molecule's reactivity. nih.gov These substituents make the pyridine ring more electron-deficient, which can affect its susceptibility to nucleophilic aromatic substitution reactions. The calculated quantum chemical descriptors, such as hardness and electronegativity, can be used to predict its behavior in various chemical environments. For example, a higher electronegativity suggests a greater ability to attract electrons in chemical bonds and interactions.
Theoretical investigations can also shed light on the acidity of the carboxylic acid proton. The electron-withdrawing groups are expected to increase the acidity of the carboxylic acid compared to unsubstituted nicotinic acid by stabilizing the resulting carboxylate anion. This can be correlated with the electrostatic potential near the acidic hydrogen. wuxiapptec.com
Role of 5 Chloro 6 Trifluoromethyl Nicotinic Acid As a Versatile Building Block in Complex Organic Synthesis
Integration into Multi-Step Synthesis of Diverse Heterocyclic Scaffolds
The strategic placement of reactive functional groups on the pyridine (B92270) core of 5-chloro-6-(trifluoromethyl)nicotinic acid makes it an ideal precursor for the synthesis of complex heterocyclic systems. The carboxylic acid can be readily converted into esters, amides, or other functionalities, while the chlorine atom can participate in various coupling and displacement reactions. This dual reactivity is instrumental in constructing fused ring systems and other intricate molecular frameworks that are often found in biologically active compounds.
A notable application of a closely related derivative, methyl 6-chloro-5-(trifluoromethyl)nicotinate, is its use as an intermediate in the development of new anti-infective agents. researchgate.net The synthesis of such agents often involves multi-step sequences where the trifluoromethylpyridine core is a key component. The general pathway involves the initial modification of the carboxylic acid group, followed by reactions at the chlorinated position to build up the desired heterocyclic scaffold.
Furthermore, derivatives of 2-amino-6-(trifluoromethyl)nicotinic acid have been synthesized to create novel inhibitors of HIV-1 reverse transcriptase. mdpi.com Although this example starts from an amino-substituted analogue, it highlights the utility of the 6-(trifluoromethyl)nicotinic acid framework in generating medicinally relevant heterocyclic compounds. The conversion of this compound to its amino derivative would be a feasible step, thus opening up pathways to similar bioactive molecules.
The synthesis of various heterocyclic compounds often begins with the transformation of the carboxylic acid group of this compound into a more reactive species, such as an ester or an amide. This is then followed by reactions that target the chloro substituent. Below is a table summarizing the key reactive sites and their potential transformations in the synthesis of heterocyclic scaffolds.
| Reactive Site | Potential Transformations | Resulting Functional Group | Subsequent Reactions for Heterocycle Formation |
| Carboxylic Acid | Esterification | Ester | Cyclization, Condensation |
| Amidation | Amide | Intramolecular Cyclization | |
| Chlorine Atom | Nucleophilic Aromatic Substitution | Amine, Ether, Thioether | Ring Closure, Annulation |
| Cross-Coupling Reactions | Aryl, Alkyl, Alkenyl | Further Functionalization and Cyclization |
These transformations allow for the systematic construction of complex molecules where the trifluoromethylpyridine unit is a central feature.
Strategies for Incorporating the Trifluoromethylpyridine Motif into Molecular Architectures
The trifluoromethylpyridine motif is a highly sought-after feature in medicinal chemistry and agrochemistry due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and enhanced binding affinity. this compound serves as an excellent starting material for introducing this valuable motif into larger and more complex molecular architectures.
One of the primary strategies for incorporation involves leveraging the reactivity of the carboxylic acid and the chlorine atom. The carboxylic acid can be activated and coupled with a wide range of amines or alcohols to form amides and esters, respectively. This is a common and effective method for attaching the trifluoromethylpyridine core to other molecular fragments.
For example, in the synthesis of potential HIV-1 RT dual inhibitors, 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives are prepared. mdpi.com This scaffold can be conceptually derived from this compound through a nucleophilic substitution of the chlorine atom with an appropriate amine. The resulting amino-nicotinic acid can then be further elaborated.
Another key strategy is the use of palladium-catalyzed cross-coupling reactions at the chloro-position. researchgate.net Reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings allow for the formation of carbon-carbon or carbon-nitrogen bonds, thereby linking the trifluoromethylpyridine motif to various aromatic or aliphatic systems. This approach offers a high degree of flexibility in the design of target molecules.
The following table outlines common strategies for incorporating the trifluoromethylpyridine motif using this compound as the starting material.
| Strategy | Reaction Type | Key Reagents | Resulting Linkage |
| Amide Bond Formation | Amidation | Amines, Coupling Agents (e.g., EDC, HATU) | C(O)-N |
| Ester Bond Formation | Esterification | Alcohols, Acid or Base Catalysis | C(O)-O |
| Nucleophilic Aromatic Substitution | SNAr | Amines, Alcohols, Thiols | C-N, C-O, C-S |
| Palladium-Catalyzed Cross-Coupling | Suzuki Coupling | Boronic Acids/Esters, Pd Catalyst, Base | C-C (Aryl-Aryl) |
| Buchwald-Hartwig Amination | Amines, Pd Catalyst, Base | C-N (Aryl-Amine) |
These synthetic strategies underscore the versatility of this compound as a foundational element for constructing complex molecules with desired physicochemical and biological properties.
Contribution to the Development of Functional Materials
The unique electronic properties of the trifluoromethyl group make the trifluoromethylpyridine motif an attractive component for the design of functional materials. The strong electron-withdrawing nature of the CF3 group can significantly influence the optical and electronic characteristics of a molecule, such as its absorption and emission spectra, and its energy levels (HOMO/LUMO).
While direct applications of this compound in functional materials are not extensively documented, the incorporation of trifluoromethyl groups into dye skeletons has been shown to be a successful strategy for developing advanced functional dyes. For instance, the synthesis of near-infrared-absorbing anionic heptamethine cyanine (B1664457) dyes containing trifluoromethyl groups has demonstrated that these substituents can lead to a red-shift in the maximum absorption wavelength and improve the photostability of the dye. mdpi.com
The presence of the trifluoromethyl group in these dyes results in a decrease in the HOMO-LUMO energy gap, which is a desirable feature for near-infrared absorbing materials. mdpi.com This principle can be extended to materials derived from this compound. The carboxylic acid functionality provides a convenient handle to incorporate this building block into larger conjugated systems, such as polymers or dyes, through ester or amide linkages.
The potential utility of this compound in functional materials is summarized in the table below, based on the known effects of the trifluoromethyl group on molecular properties.
| Property | Effect of Trifluoromethyl Group | Potential Application |
| Absorption Spectrum | Red-shift (to longer wavelengths) | Near-Infrared Dyes, Organic Photovoltaics |
| Photostability | Increased | Stable Dyes for Imaging and Sensing |
| Electron Affinity | Increased | n-type Organic Semiconductors |
| HOMO/LUMO Energy Gap | Decreased | Organic Electronics, Non-linear Optics |
By serving as a precursor to molecules with tailored electronic properties, this compound holds significant promise for the development of next-generation functional materials for a variety of applications in electronics and photonics.
Future Research Directions and Unexplored Avenues for 5 Chloro 6 Trifluoromethyl Nicotinic Acid
Development of More Efficient and Sustainable Synthetic Methodologies
The current synthesis of 5-Chloro-6-(trifluoromethyl)nicotinic acid and related compounds often relies on traditional methods that may involve harsh conditions, expensive reagents, and multiple steps. Future research should prioritize the development of more efficient, cost-effective, and environmentally benign synthetic routes.
One promising avenue is the exploration of green chemistry principles . This could involve the use of biocatalysts, such as nitrilase enzymes, which have shown success in the synthesis of other nicotinic acid derivatives from 3-cyanopyridine (B1664610) precursors. frontiersin.org Investigating enzymatic routes could lead to milder reaction conditions, higher selectivity, and reduced waste generation. Another approach is the development of one-pot multicomponent reactions, which can significantly improve process efficiency by reducing the number of intermediate purification steps. nih.gov
Furthermore, recent advancements in trifluoromethylation reactions offer new possibilities. rsc.orgrsc.org Research could focus on employing novel, safer, and more efficient trifluoromethylating agents to introduce the CF3 group. nih.gov Additionally, optimizing palladium-catalyzed cross-coupling reactions for the chloropyridine core could enhance yield and purity. nih.govresearchgate.net The development of ligand-free or microwave-assisted cross-coupling protocols could also contribute to more sustainable and efficient synthesis. researchgate.netmdpi.com
| Proposed Method | Potential Advantages | Key Research Focus |
| Biocatalytic Synthesis | High selectivity, mild conditions, reduced waste | Identification and engineering of suitable enzymes |
| One-Pot Multicomponent Reactions | Increased efficiency, reduced purification steps | Design of novel reaction sequences |
| Advanced Trifluoromethylation | Higher yields, improved safety | Screening of new trifluoromethylating agents |
| Optimized Cross-Coupling | Enhanced purity, lower catalyst loading | Development of novel ligands and catalytic systems |
Exploration of Novel Derivatization Pathways and Scaffold Diversity
The functional groups present in this compound—the carboxylic acid, the chloro substituent, and the trifluoromethyl group—offer multiple handles for derivatization. Future research should systematically explore these pathways to generate a diverse library of novel compounds.
A key area of investigation is the C-H functionalization of the pyridine (B92270) ring. beilstein-journals.orgresearchgate.net While the existing substituents direct reactivity, exploring catalytic systems that enable selective C-H activation at other positions of the ring could lead to unprecedented molecular scaffolds. This would open up a vast, unexplored chemical space. nih.gov
The carboxylic acid group can be converted into a wide range of functional groups, including amides, esters, and ketones, through established synthetic transformations. um.edu.myresearchgate.net These derivatives could be further elaborated to construct more complex heterocyclic systems. For example, nicotinic acid hydrazides are valuable precursors for the synthesis of various five-membered heterocycles. mdpi.com
The chloro and trifluoromethyl groups also offer opportunities for derivatization. The chlorine atom can be displaced through nucleophilic aromatic substitution or participate in further cross-coupling reactions. The trifluoromethyl group, while generally stable, can influence the reactivity of the pyridine ring and can be a key pharmacophore in biologically active molecules.
| Derivatization Strategy | Target Functional Group | Potential Outcome |
| C-H Activation | Pyridine ring C-H bonds | Novel positional isomers and fused ring systems |
| Carboxylic Acid Modification | -COOH | Amides, esters, ketones, and derived heterocycles |
| Nucleophilic Substitution | -Cl | Introduction of various nucleophiles |
| Cross-Coupling Reactions | -Cl | Formation of new C-C, C-N, and C-O bonds |
Advanced Computational Modeling for Predictive Synthesis and Chemical Properties
Computational chemistry offers powerful tools to guide and accelerate experimental research. scielo.br For this compound, a systematic computational investigation could provide valuable insights into its synthesis, reactivity, and the properties of its derivatives.
Density Functional Theory (DFT) can be employed to model reaction mechanisms for the synthesis and derivatization of the target molecule. researchgate.netresearchgate.net Such studies can help in understanding the role of catalysts, predicting the regioselectivity of reactions like C-H functionalization, and identifying potential side products. ijcce.ac.ir DFT calculations can also be used to predict various physicochemical properties of novel derivatives, such as their electronic structure, reactivity, and spectral characteristics, which can aid in their identification and characterization.
| Computational Method | Application Area | Predicted Outcomes |
| Density Functional Theory (DFT) | Reaction Mechanism Elucidation | Transition state energies, reaction pathways, regioselectivity |
| DFT | Property Prediction | Electronic properties, NMR shifts, IR frequencies |
| Machine Learning | Synthesis Optimization | Optimal catalyst, solvent, temperature, and reagents |
| Artificial Intelligence | Retrosynthesis | Novel and efficient synthetic routes |
Synergistic Approaches in Synthetic and Computational Chemistry
The most impactful future research will likely emerge from a close integration of experimental and computational efforts. acs.orgrsc.org A synergistic approach can create a feedback loop where computational predictions guide experimental work, and experimental results are used to refine and validate computational models. nih.gov
For instance, computational screening of virtual libraries of derivatives of this compound could identify candidates with desirable electronic or steric properties. These prioritized compounds could then be synthesized and their properties measured experimentally. The experimental data would then be used to improve the predictive power of the computational models.
Similarly, when developing new synthetic reactions, computational modeling can be used to understand unexpected outcomes or to propose modifications to a catalytic system to improve its performance. This integrated workflow can accelerate the discovery of novel compounds and synthetic methodologies, leading to a more rapid advancement in our understanding and application of this compound and its derivatives. nih.gov
This forward-looking research agenda, combining efficient and sustainable synthesis, broad derivatization, and advanced computational modeling, will be crucial in unlocking the full potential of this compound as a valuable building block in chemistry.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Chloro-6-(trifluoromethyl)nicotinic acid, and how can purity be optimized?
- Methodology : A three-step synthesis is commonly employed: (1) halogenation at the 5th position of a pyridine precursor, (2) trifluoromethylation, and (3) hydrolysis of nitriles to carboxylic acids. For example, hydrolysis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles using 10 N HCl at 100°C for 3 hours yields the nicotinic acid derivative .
- Purity Optimization : Recrystallization (e.g., using cyclohexane/EtOAc mixtures) or column chromatography (silica gel) is recommended. Continuous flow reactors can enhance scalability and reduce side reactions .
Q. Which analytical techniques are critical for characterizing this compound?
- Key Methods :
- NMR Spectroscopy : Resolves trifluoromethyl (CF₃) and chloro groups. For example, ¹⁹F NMR detects CF₃ signals near -60 ppm, while ¹H NMR identifies aromatic protons .
- HPLC-MS : Validates molecular weight (MW: ~215.63 g/mol) and monitors hydrolytic byproducts. Use reverse-phase C18 columns with acidic mobile phases (e.g., 0.1% formic acid) .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective trifluoromethylation in pyridine derivatives?
- Experimental Design : Use factorial design to test variables like temperature (80–120°C), catalyst (CuI vs. Pd), and solvent (DMF vs. DMSO). For example, copper-mediated trifluoromethylation under anhydrous conditions minimizes competing side reactions .
- Data Interpretation : Compare yields via ANOVA; optimize for regioselectivity using DFT calculations to predict transition-state energies .
Q. What strategies address contradictory data in the hydrolytic stability of this compound under varying pH?
- Contradiction Analysis : Conflicting reports on stability may arise from impurities (e.g., residual HCl). Replicate experiments under controlled pH (4–5) using buffered solutions. Monitor degradation via LC-MS and compare with reference standards .
- Resolution : Conduct accelerated stability studies (40°C/75% RH) to identify degradation pathways. Use kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life .
Q. How can functionalization at the 3rd position of the pyridine ring be achieved without disrupting the chloro/trifluoromethyl groups?
- Methodology : Protect the carboxylic acid group as a methyl ester before functionalization. For example, Suzuki-Miyaura coupling with aryl boronic acids at 80°C in THF preserves the CF₃ and Cl substituents .
- Validation : Confirm regiochemistry via NOESY NMR or X-ray crystallography. Computational docking studies can predict steric effects .
Q. What advanced techniques elucidate the environmental fate of this compound in aqueous systems?
- Analytical Approach : Use LC-QTOF-MS to detect transformation products (e.g., hydroxylated or dechlorinated species). Combine with microspectroscopic imaging to study adsorption on indoor/outdoor surfaces .
- Ecotoxicology : Perform OECD 301 biodegradation tests. Compare half-lives in freshwater (pH 7) vs. seawater (pH 8.2) to assess hydrolysis kinetics .
Methodological Frameworks
Q. How should researchers design experiments to resolve conflicting reports on the compound’s reactivity in cross-coupling reactions?
- Framework :
Hypothesis Testing : Compare Pd vs. Cu catalysts in Buchwald-Hartwig amination.
Control Variables : Standardize solvent (toluene), ligand (XPhos), and temperature (100°C).
Data Triangulation : Validate results using GC-MS, ICP-OES (metal leaching), and kinetic isotope effects .
Q. What computational tools predict the metabolic pathways of this compound in biological systems?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
